molecular formula C11H15NO2 B13948757 Ethyl 2-cyano-3-methylhept-4-ynoate CAS No. 61791-94-4

Ethyl 2-cyano-3-methylhept-4-ynoate

Cat. No.: B13948757
CAS No.: 61791-94-4
M. Wt: 193.24 g/mol
InChI Key: XIYQGENNNXSWPM-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-methylhept-4-ynoate is an organic compound with the molecular formula C11H15NO2 It is a member of the ester family, characterized by the presence of a cyano group (–CN) and a triple bond (–C≡C–) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-methylhept-4-ynoate can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-butyne with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-methylhept-4-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-methylhept-4-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-methylhept-4-ynoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and triple bond play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-methylhex-4-ynoate
  • Ethyl 2-cyano-3-methylpent-4-ynoate
  • Ethyl 2-cyano-3-methylbut-4-ynoate

Uniqueness

Ethyl 2-cyano-3-methylhept-4-ynoate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. The presence of both a cyano group and a triple bond makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

61791-94-4

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-cyano-3-methylhept-4-ynoate

InChI

InChI=1S/C11H15NO2/c1-4-6-7-9(3)10(8-12)11(13)14-5-2/h9-10H,4-5H2,1-3H3

InChI Key

XIYQGENNNXSWPM-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C)C(C#N)C(=O)OCC

Origin of Product

United States

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